molecular formula C10H10O B1602981 6-Methoxy-1H-indene CAS No. 3469-08-7

6-Methoxy-1H-indene

Cat. No. B1602981
CAS RN: 3469-08-7
M. Wt: 146.19 g/mol
InChI Key: HEUZFDDFOXBWAM-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indene, also known as 1H-inden-6-yl methyl ether, is a compound with the molecular formula C10H10O . It has a molecular weight of 146.19 . The compound is typically a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of 6-Methoxy-1H-indene and its derivatives often involves reactions with allene and methylacetylene under single collision conditions . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Air-stable alkynophilic metal salts, such as PtCl2, PtCl4, and [RuCl2(CO)3]2, catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes .


Molecular Structure Analysis

The InChI code for 6-Methoxy-1H-indene is 1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3 . The InChI key is HEUZFDDFOXBWAM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactions of 6-Methoxy-1H-indene often involve the p-tolyl radical with allene-d4 and methylacetylene-d4 . The reactions proceed via indirect reaction dynamics with laboratory angular distributions spanning about 20° in the scattering plane . The center-of-mass translational energy distribution determined a reaction exoergicity of 149 ± 28 kJ mol−1 and exhibited a pronounced maximum at around 20 to 30 kJ mol−1 .


Physical And Chemical Properties Analysis

The physical form of 6-Methoxy-1H-indene is a pale-yellow to yellow-brown liquid . The predicted boiling point of a similar compound, 1H-Indene, 6-methoxy-2-methyl-3-(1-methylethyl)-, is 297.9±29.0 °C . The predicted density is 0.992±0.06 g/cm3 .

Safety And Hazards

The safety information for 6-Methoxy-1H-indene indicates that it is a compound with certain hazards . The signal word is “Warning” and the hazard statements include H227, H315, H319, and H335 . The precautionary statements include P305+P351+P338 .

properties

IUPAC Name

6-methoxy-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUZFDDFOXBWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623007
Record name 6-Methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-indene

CAS RN

3469-08-7
Record name 6-Methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
EM Coyanis, JL Panayides, MA Fernandes… - Journal of …, 2006 - Elsevier
A number of substituted indenols have been synthesized using ruthenium-mediated ring-closing metathesis (RCM) with Grubbs second generation catalyst as the key step. The …
Number of citations: 50 www.sciencedirect.com
K Fukatsu, O Uchikawa, M Kawada… - Journal of medicinal …, 2002 - ACS Publications
… 1-(2-Bromoethyl)-2,3-dihydro-6-methoxy-1H-indene (16). To a stirring solution of 15 (5.0 g, … 2,3-Dihydro-6-methoxy-1H-indene-1-propanenitrile (17). To a solution of 16 (1.8 g, 6.9 mmol…
Number of citations: 56 pubs.acs.org
F Berardi, S Ferorelli, NA Colabufo, M Leopoldo… - Bioorganic & medicinal …, 2001 - Elsevier
New 1-[ω-(2,3-dihydro-1H-inden-1-yl)- and (2,3-dihydro-5-methoxy-1H-inden-1-yl)alkyl]- and 1-[ω-(1,2,3,4-tetrahydronaphthalen-1-yl)- and (6-methoxy- or 6-fluoro-1,2,3,4-…
Number of citations: 61 www.sciencedirect.com
JS Sawyer, DW Beight, ECR Smith… - Journal of medicinal …, 2005 - ACS Publications
… In the event, 2,3-dihydro-6-methoxy-1H-indene (2) was formylated via a Vilsmeir procedure to provide aldehyde 3, which was subsequently condensed with ethyl azidoacetate giving α,β…
Number of citations: 24 pubs.acs.org
CJ Zheng, XW Zhang, T Han, YP Jiang, JY Tang… - Fitoterapia, 2014 - Elsevier
… The structure of 1 was therefore defined as 5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1H-indene-2-carbaldehyde. Phenylnaphthalene-type lignans were characteristic …
Number of citations: 38 www.sciencedirect.com
A Jana, K Misztal, A Żak, K Grela - The Journal of Organic …, 2017 - ACS Publications
A strategy for the synthesis of functionalized indenes is presented. The readily available substituted phenols are used as starting materials in the reaction sequence composed of Pd-…
Number of citations: 25 pubs.acs.org
D Hueber, M Teci, E Brenner, D Matt… - Advanced Synthesis …, 2018 - Wiley Online Library
Aryl‐3,3‐bis(pivaloyloxy)propynes can be converted in good to high yields into either 1,3‐ or 1,2‐bis(pivaloyloxy)indenes, depending on the N‐heterocyclic carbene (NHC) gold(I) …
Number of citations: 9 onlinelibrary.wiley.com
K Iwata, Y Egawa, K Yamanishi… - The Journal of Organic …, 2022 - ACS Publications
The acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols affords 2,3-dibromo-1H-indene derivatives. This method is also applicable to the …
Number of citations: 4 pubs.acs.org
A Martínez, M Fernández, JC Estévez, RJ Estévez… - Tetrahedron, 2005 - Elsevier
We describe here a novel synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones based on the heteroannulation of 2-(2-bromophenyl)-3-hydroxy-1,4-naphthoquinones. The …
Number of citations: 42 www.sciencedirect.com
DL Boger, IC Jacobson - The Journal of Organic Chemistry, 1991 - ACS Publications
A concise preparation of 2 constituting the fully functionalized fredericamycin A ABCDE ring system is detailed and is based on the implementation of a regiospecific, intermolecular …
Number of citations: 71 pubs.acs.org

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